4-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)butanamide
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Overview
Description
4-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)butanamide is an organic compound that belongs to the class of phenoxyalkyl amides This compound is characterized by the presence of a chlorophenoxy group and a dimethylphenyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)butanamide typically involves the following steps:
Formation of 4-chlorophenoxybutanoic acid: This can be achieved by reacting 4-chlorophenol with butyric acid in the presence of a dehydrating agent such as thionyl chloride.
Amidation Reaction: The 4-chlorophenoxybutanoic acid is then reacted with 3,5-dimethylaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
4-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenoxy)-3,5-dimethyl-1H-pyrazole: A structurally similar compound with different functional groups.
4-chlorophenoxyacetic acid: Another related compound with a simpler structure.
Uniqueness
4-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-13-10-14(2)12-16(11-13)20-18(21)4-3-9-22-17-7-5-15(19)6-8-17/h5-8,10-12H,3-4,9H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAMRDRJTJVJQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCCOC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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